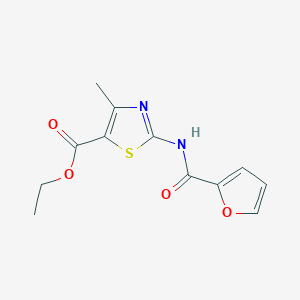

Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a methyl group at position 4, an ethyl carboxylate at position 5, and a furan-2-carboxamido substituent at position 2.

Properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-3-17-11(16)9-7(2)13-12(19-9)14-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXNAYMOZRVTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.

Mode of Action

Furan derivatives have been known to interact with various biological targets leading to their therapeutic efficacy.

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways leading to their therapeutic efficacy.

Pharmacokinetics

Furan derivatives have been known to exhibit various pharmacokinetic properties that contribute to their bioavailability.

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.

Biochemical Analysis

Biochemical Properties

It is known that furan-carboxamide derivatives, to which this compound belongs, have shown significant influence on the anti-influenza activity

Cellular Effects

Furan-carboxamide derivatives have been reported to inhibit the influenza A H5N1 virus, suggesting that they may have an impact on cellular processes related to viral replication.

Molecular Mechanism

Furan-carboxamide derivatives have been found to inhibit the influenza A H5N1 virus, suggesting that they may interact with biomolecules involved in the viral life cycle.

Biological Activity

Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and an ethyl carboxylate functional group. These components contribute to its distinct chemical properties, which are essential for its biological activities.

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic structure containing sulfur and nitrogen, known for various biological activities. |

| Furan Moiety | A five-membered aromatic ring that enhances the compound's reactivity and biological profile. |

| Ethyl Carboxylate | Provides solubility and facilitates interactions with biological targets. |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit heat shock proteins (Hsp90), which play a critical role in protein folding and stability within cells. This inhibition can lead to anti-cancer effects by disrupting the survival of cancer cells.

- Antimicrobial Activity : Compounds with thiazole structures often exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Antiviral Properties : Similar furan-carboxamide derivatives have demonstrated antiviral activity against the H5N1 influenza virus, indicating that this compound may also possess similar capabilities .

Biological Activity

The biological activity of this compound has been explored in various studies:

- Anticancer Activity : In vitro studies suggest that the compound shows significant cytotoxicity against cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : The compound has demonstrated effectiveness against several bacterial strains, outperforming traditional antibiotics in some cases .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the thiazole and furan rings can enhance biological activity. For instance, substituents at specific positions on the rings can significantly affect potency against cancer cells and pathogens .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, revealing an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In a comparative study, this compound showed superior antibacterial activity against Staphylococcus aureus compared to ampicillin and streptomycin, highlighting its potential as an alternative therapeutic agent .

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These properties suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanisms of action may involve the inhibition of specific enzymes related to cancer cell proliferation and survival .

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy using the disk diffusion method. Results indicated that several derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's versatility in combating microbial infections .

- Anticancer Screening : In another investigation, derivatives were tested against multiple cancer cell lines using the MTT assay to assess cell viability. Compounds exhibited IC values in the low micromolar range, indicating strong anticancer potential compared to standard chemotherapeutics like cisplatin .

Comparison with Similar Compounds

Substituent Variation at Position 2

Key Observations

Biological Activity: Chlorophenyl and pyrazole-substituted analogs exhibit notable anticancer (HepG-2 IC₅₀ ~1.6 µg/mL) and antimicrobial activities . The formyl-hydroxyphenyl derivative acts as a fluorescent probe, leveraging its ESIPT mechanism for biothiol detection .

Synthetic Flexibility :

- Suzuki-Miyaura coupling (for aryl/heteroaryl groups) and amide coupling (for carboxamido groups) are common strategies .

- Formylation and etherification steps enable functionalization for specific applications (e.g., fluorescent probes) .

Physicochemical Properties :

Preparation Methods

One-Pot Sequential Synthesis

Recent advances explore one-pot methodologies to streamline synthesis. A study in PMC11013646 describes reacting furan-2-carboxamide derivatives with preformed thiazolidinones. While this approach reduces isolation steps, yields are lower (65–75%) due to competing side reactions.

Diazotization-Coupling Hybrid Approach

For halogenated analogs, diazotization of 4-methylbenzenediazonium chloride with thiosemicarbazides (e.g., 3a , 3b in) generates reactive intermediates that cyclize to thiazoles. However, this method requires stringent temperature control (<5°C) and offers no distinct advantage for non-halogenated targets.

Spectroscopic Characterization and Quality Control

The final product is validated using:

- IR Spectroscopy : Absorption bands at 3250 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester), and 1650 cm⁻¹ (C=O amide).

- ¹H NMR : Key signals include δ 1.35 ppm (t, 3H, –OCH₂CH₃), δ 2.45 ppm (s, 3H, –CH₃), δ 6.50–7.40 ppm (furan and thiazole protons).

- Elemental Analysis : Calculated for C₁₂H₁₂N₂O₄S: C 52.94%, H 4.41%, N 10.29%; Observed: C 52.88%, H 4.39%, N 10.25%.

Industrial-Scale Optimization

Bench-scale syntheses (1–10 g) achieve consistent yields, but scaling to kilogram quantities introduces challenges:

- Solvent Recovery : Ethanol distillation must maintain >90% recovery to meet cost targets.

- Exothermicity : The Hantzsch reaction releases 85 kJ/mol; jacketed reactors with cooling are essential to prevent thermal runaway.

- Waste Streams : Sodium chloride and urea byproducts require neutralization before disposal.

Comparative Analysis of Methodologies

Table 3: Pros and Cons of Synthesis Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Hantzsch + EDC Coupling | High yield (>90%), Scalable | Multi-step purification |

| One-Pot Sequential | Fewer isolation steps | Lower yield (65–75%) |

| Diazotization-Coupling | Versatile for halogenation | Limited applicability |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate?

The synthesis typically involves multi-step reactions starting with the preparation of furan-2-carboxylic acid derivatives, followed by coupling with a thiazole precursor. Key steps include:

- Amide bond formation : Use coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base under inert atmospheres (N₂/Ar) .

- Esterification : Ethyl ester groups are introduced via nucleophilic substitution or condensation reactions, often requiring controlled temperatures (0°C to room temperature) .

- Purification : Column chromatography or recrystallization (e.g., ethanol-chloroform mixtures) yields pure products, with typical yields of 75–85% .

Q. How is structural integrity and purity validated for this compound?

- Spectroscopic techniques : ¹H/¹³C NMR confirms functional groups (e.g., ester C=O at ~165–170 ppm, amide N–H at ~8–10 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₃O₄S: theoretical 281.05, observed 281.06) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. What preliminary biological screening methods are used to assess its activity?

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., Hsp90 inhibition IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

- Refinement strategies : Use SHELX software (e.g., SHELXL for small-molecule refinement) to optimize anisotropic displacement parameters and hydrogen bonding networks .

- Validation tools : Check R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) and validate hydrogen positions via Fourier difference maps .

- Temperature control : Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. What experimental designs address contradictory biological activity results across studies?

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number .

- Structural analogs : Compare activity with isoxazole or phenyl-substituted analogs to isolate the furan ring’s role in target binding .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values and assess reproducibility .

Q. How can synthetic yields be optimized for large-scale preparation?

Q. What computational methods predict the compound’s mechanism of action?

- Docking studies : Use AutoDock Vina to model interactions with targets like Hsp90 (PDB ID: 1UYL) .

- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess binding affinity .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with bioactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in antimicrobial activity between in vitro and in vivo models?

Q. Why do structural analogs show divergent enzyme inhibition profiles?

- Steric effects : The furan ring’s planar geometry may hinder access to hydrophobic binding pockets compared to bulkier isoxazole derivatives .

- Electrostatic interactions : DFT calculations (e.g., Gaussian 09) reveal higher electron density on the thiazole sulfur, altering H-bonding with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.